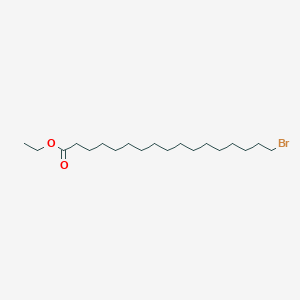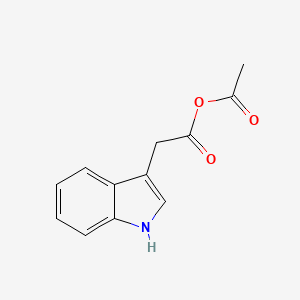
2-(1H-Indol-3-yl)acetic acetic anhydride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1H-Indol-3-yl)acetic acetic anhydride is a chemical compound that belongs to the class of indole derivatives Indole derivatives are significant in both natural products and synthetic compounds due to their diverse biological activities and applications in various fields
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-Indol-3-yl)acetic acetic anhydride typically involves the reaction of indole derivatives with acetic anhydride under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 2-(1H-Indol-3-yl)acetic acetic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction can produce indole-3-ethanol derivatives .
科学的研究の応用
2-(1H-Indol-3-yl)acetic acetic anhydride has numerous applications in scientific research:
作用機序
The mechanism of action of 2-(1H-Indol-3-yl)acetic acetic anhydride involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carboxaldehyde: Known for its antimicrobial properties.
Indole-3-ethanol: Studied for its potential therapeutic applications.
Uniqueness: 2-(1H-Indol-3-yl)acetic acetic anhydride is unique due to its dual functional groups, which allow it to participate in a wider range of chemical reactions and biological interactions compared to its simpler counterparts .
特性
分子式 |
C12H11NO3 |
|---|---|
分子量 |
217.22 g/mol |
IUPAC名 |
acetyl 2-(1H-indol-3-yl)acetate |
InChI |
InChI=1S/C12H11NO3/c1-8(14)16-12(15)6-9-7-13-11-5-3-2-4-10(9)11/h2-5,7,13H,6H2,1H3 |
InChIキー |
GPLFNOQEDQNEHP-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC(=O)CC1=CNC2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


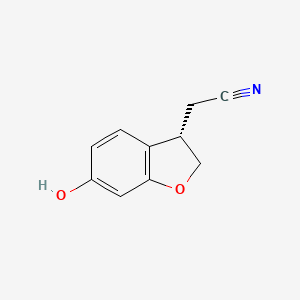
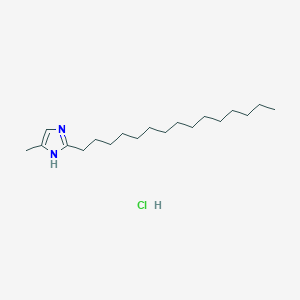

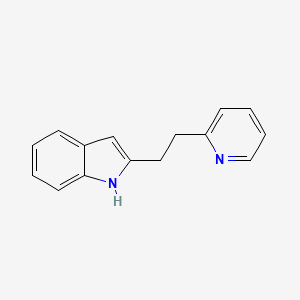
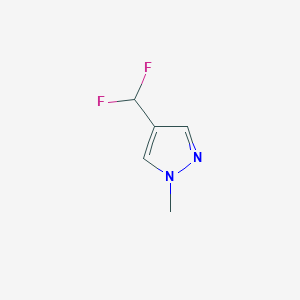
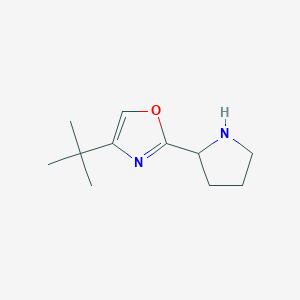
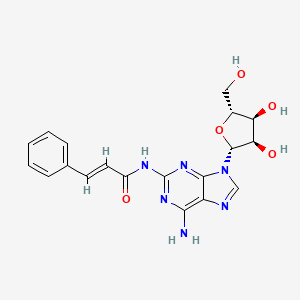
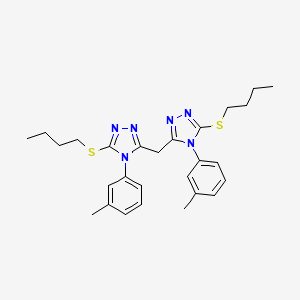
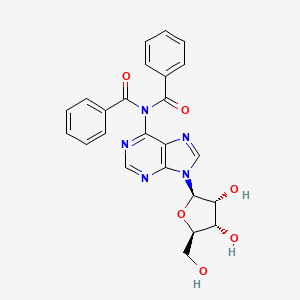

![3-(Trifluoromethyl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B15218661.png)
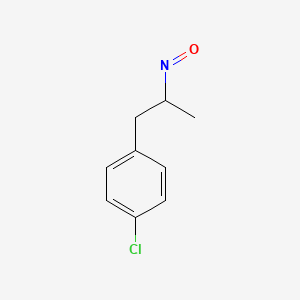
![(S)-2-Oxa-8-azaspiro[4.5]decan-4-ol](/img/structure/B15218670.png)
